DK-AH 269, also known as Cilobradine, is a compound that functions primarily as a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Its chemical structure is defined by the CAS number 186097-54-1. The compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular medicine, due to its ability to modulate heart rate and electrical activity in cardiac tissues. DK-AH 269 exhibits an inhibitory concentration (IC50) of approximately 0.62 µM in mouse sinoatrial node cells, indicating its potency in blocking HCN channels, which play a crucial role in regulating heart rhythm and pacemaker activity .
Cilobradine's primary function lies in blocking HCN channels. These channels are hyperpolarization-activated cyclic nucleotide-gated (HCN) channels that play a crucial role in regulating electrical activity in neurons and heart cells []. By blocking these channels, Cilobradine can influence the flow of ions across cell membranes, impacting electrical signaling.
Studies have shown that Cilobradine inhibits hyperpolarization-activated cation current (Ih) []. This current contributes to the pacemaker activity in certain cells. Blocking Ih with Cilobradine can potentially alter cellular firing rates.
The primary chemical reaction involving DK-AH 269 is its interaction with HCN channels. When DK-AH 269 binds to these channels, it alters their gating properties, leading to decreased ionic currents associated with hyperpolarization. This results in a slowing of the heart rate and modulation of excitability in electrically active tissues. Specifically, studies have shown that DK-AH 269 can suppress the density of hyperpolarization-activated cation current () and affect delayed-rectifier potassium current () in various cell types, including pituitary tumor cells and cardiac-derived H9c2 cells .
Biologically, DK-AH 269 has been shown to exert significant effects on cardiac function by influencing the ionic currents that govern action potentials. The compound has pro-arrhythmic properties under certain conditions, which necessitates careful consideration when evaluating its therapeutic use . Additionally, it has been observed to modify synaptic plasticity in neuronal models, indicating potential implications beyond cardiovascular applications . The compound's ability to alter the amplitude and gating of ionic currents positions it as a significant player in both cardiac and neuronal physiology.
The synthesis of DK-AH 269 involves several steps that typically include the formation of key intermediates followed by final coupling reactions to achieve the desired chemical structure. Although specific synthetic routes are proprietary or not fully disclosed in the literature, general methods for synthesizing similar compounds often involve the use of piperidine derivatives and methoxy-substituted aromatic rings as building blocks. Research indicates that variations in synthetic approaches can lead to differences in yield and purity, which are critical for pharmacological applications .
DK-AH 269 is primarily explored for its applications in treating arrhythmias and other cardiovascular disorders due to its effects on heart rate regulation. Furthermore, its influence on neuronal excitability suggests potential uses in neurological disorders where modulation of ion channel activity may be beneficial. The compound's ability to selectively block HCN channels makes it a candidate for further investigation in both preclinical and clinical settings .
Interaction studies involving DK-AH 269 have revealed significant insights into its pharmacodynamics. For instance, it has been shown to interact with various ionic currents in heart-derived cells, affecting both hyperpolarization-activated cation currents and delayed rectifier potassium currents. These interactions underscore the compound's role in modifying cellular excitability and highlight its potential side effects related to arrhythmogenesis . Moreover, comparisons with other HCN channel blockers reveal unique aspects of DK-AH 269's mechanism of action.
Several compounds share structural or functional similarities with DK-AH 269. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | IC50 (µM) | Unique Features |
---|---|---|---|
Ivabradine | HCN channel blocker | ~0.05 | More selective for cardiac tissues |
Zatebradine | HCN channel blocker | ~0.1 | Similar structure but different pharmacokinetics |
Cilobradine | HCN channel blocker | ~0.62 | Pro-arrhythmic properties noted |
ZD7288 | HCN channel blocker | ~10 | Less potent; used primarily in research |
DK-AH 269 stands out due to its specific potency against HCN channels compared to other blockers like Ivabradine and Zatebradine while exhibiting unique biological activities that warrant further exploration . Its dual impact on both cardiac and neuronal systems enhances its profile as a versatile pharmacological agent.